molecular formula C22H20ClO2P B13009392 Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate

Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate

Cat. No.: B13009392
M. Wt: 382.8 g/mol
InChI Key: GCGGWYSVUBMIML-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C22H21ClO2P. It is a derivative of triphenylphosphorane and is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction. This compound is known for its stability and reactivity, making it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with ethyl chloroacetate. The reaction typically involves the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the triphenylphosphine, allowing it to react with the ethyl chloroacetate to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Wittig Reaction: Typically involves the use of aldehydes or ketones as reactants, with the reaction carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products Formed:

Scientific Research Applications

Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a tool for modifying biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the alkene product .

Comparison with Similar Compounds

    Ethyl (triphenylphosphoranylidene)acetate: Similar in structure but lacks the chlorine atom.

    Methyl (triphenylphosphoranylidene)acetate: Similar but with a methyl group instead of an ethyl group.

    Benzyl (triphenylphosphoranylidene)acetate: Similar but with a benzyl group instead of an ethyl group.

Uniqueness: Ethyl 2-chloro-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, offering different reactivity compared to its non-chlorinated counterparts .

Properties

Molecular Formula

C22H20ClO2P

Molecular Weight

382.8 g/mol

IUPAC Name

ethyl 2-chloro-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C22H20ClO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3

InChI Key

GCGGWYSVUBMIML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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